

Tautomerism in 4-Iodobenzofuran-3(2H)-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Iodobenzofuran-3(2H)-one

Cat. No.: B597985

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of the tautomeric properties of **4-Iodobenzofuran-3(2H)-one**. Although experimental data for this specific molecule is not extensively available in peer-reviewed literature, this document extrapolates from established principles of keto-enol tautomerism and data from analogous benzofuranone systems. It covers the predicted structural and energetic aspects of the keto-enol equilibrium, detailed experimental protocols for its investigation, and a computational framework for theoretical validation. This guide is intended to serve as a foundational resource for researchers interested in the physicochemical properties of substituted benzofuranones, which are relevant scaffolds in medicinal chemistry and materials science.

Introduction to Tautomerism in Benzofuranones

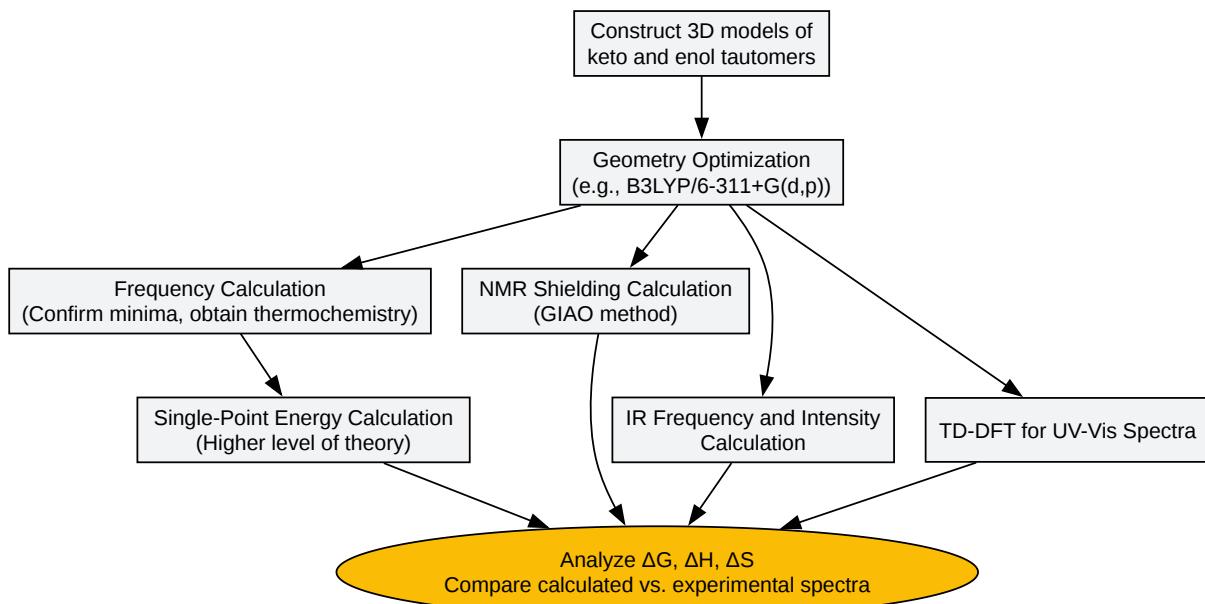
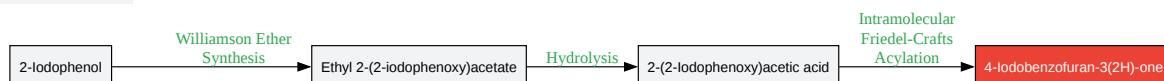
Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with significant implications for a molecule's reactivity, stability, and biological activity.^{[1][2]} In the case of **4-Iodobenzofuran-3(2H)-one**, the most relevant form of tautomerism is the keto-enol equilibrium between the ketone form (**4-Iodobenzofuran-3(2H)-one**) and its corresponding enol form (4-Iodobenzofuran-3-ol).

For most simple ketones and aldehydes, the keto form is overwhelmingly favored at equilibrium due to the greater thermodynamic stability of the carbon-oxygen double bond compared to a carbon-carbon double bond.^{[1][3][4]} However, the equilibrium can be influenced by several

factors, including substitution, conjugation, intramolecular hydrogen bonding, and aromaticity.

[2] In heterocyclic systems like benzofuranones, the interplay of these factors can be complex.

Based on extensive literature on substituted benzofuran-3(2H)-ones, the keto form is consistently reported as the predominant, and often exclusive, tautomer observed in both solution and the solid state. This suggests a strong thermodynamic preference for the keto tautomer in this class of compounds.



Predicted Tautomeric Equilibrium of 4-Iodobenzofuran-3(2H)-one

The tautomeric equilibrium for **4-Iodobenzofuran-3(2H)-one** is depicted below. The keto form is predicted to be significantly more stable than the enol form.

Polyphosphoric acid (PPA),
Δ

1. NaOH (aq), Δ
2. H₃O⁺

Ethyl bromoacetate,
K₂CO₃, Acetone

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. quora.com [quora.com]
- 4. quora.com [quora.com]
- To cite this document: BenchChem. [Tautomerism in 4-Iodobenzofuran-3(2H)-one: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b597985#tautomerism-in-4-iodobenzofuran-3-2h-one>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com